Isotopic Mass Shift Enables Unambiguous Quantification of 5-Methylbenz[a]anthracene in Complex Mixtures
5-Methylbenz[a]anthracene-d14 exhibits a +14 Da mass shift relative to the native 5-methylbenz[a]anthracene (m/z 242 → 256), enabling chromatographic co-elution with the analyte while providing distinct mass spectrometric channels for quantification . In contrast, non-deuterated alternative internal standards such as m-terphenyl or hexamethylbenzene show different retention times and ionization characteristics, which can lead to inaccurate recovery correction, particularly in complex environmental matrices where matrix-induced ion suppression varies across the chromatographic run [1].
| Evidence Dimension | Mass spectrometric resolution for internal standard quantification |
|---|---|
| Target Compound Data | Molecular ion m/z 256 (C₁₉D₁₄), +14 Da shift from native analyte |
| Comparator Or Baseline | 5-Methylbenz[a]anthracene (native): m/z 242 (C₁₉H₁₄) |
| Quantified Difference | +14 Da mass difference; baseline chromatographic separation not required |
| Conditions | GC-MS or LC-MS analysis, electron ionization or electrospray ionization |
Why This Matters
This mass difference allows the internal standard to co-elute with the analyte while being independently quantified, correcting for injection variability, matrix effects, and instrument drift without requiring chromatographic resolution.
- [1] Analysis of polycyclic aromatic hydrocarbons in air samples by gas chromatography-triple quadrupole mass spectrometry. Chinese Journal of Chromatography. 2014;32(5):489-494. View Source
